2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-
Overview
Description
2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- is an organic compound with the molecular formula C13H20O2Si It is characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further connected to a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- typically involves the introduction of a trimethylsilyl group to a phenyl ring followed by the attachment of a butanone group. One common method involves the use of trimethylsilyl chloride as a silylating agent. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the trimethylsilyl ether. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis of the silyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale silylation reactions using automated reactors. The process would typically include steps for purification and isolation of the final product to ensure high purity and yield. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butanone moiety to secondary alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce secondary alcohols.
Scientific Research Applications
2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites. The butanone moiety can participate in various chemical reactions, facilitating the formation of desired products. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Butanone, 4-[3-methoxy-4-[(trimethylsilyl)oxy]phenyl]-
- 4-[(Trimethylsilyl)ethynyl]benzaldehyde
- 1,4-Bis(trimethylsilyl)butadiyne
Uniqueness
2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- is unique due to its specific combination of a trimethylsilyl group and a butanone moiety. This combination imparts distinct chemical properties, making it suitable for specialized applications in synthesis and research. The presence of the trimethylsilyl group enhances the compound’s stability and reactivity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(4-trimethylsilyloxyphenyl)butan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2Si/c1-11(14)5-6-12-7-9-13(10-8-12)15-16(2,3)4/h7-10H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXNWYPMARAYNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)O[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744068 | |
Record name | 4-{4-[(Trimethylsilyl)oxy]phenyl}butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
522617-84-1 | |
Record name | 4-{4-[(Trimethylsilyl)oxy]phenyl}butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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